molecular formula C9H9F2IO B6353935 1,3-Difluoro-5-iodo-2-propoxybenzene CAS No. 1826110-26-2

1,3-Difluoro-5-iodo-2-propoxybenzene

Cat. No.: B6353935
CAS No.: 1826110-26-2
M. Wt: 298.07 g/mol
InChI Key: ZKGBDCZOBZOKHI-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodo-2-propoxybenzene is a chemical compound with the molecular formula C9H9F2IO. It is characterized by the presence of fluorine, iodine, and propoxy groups attached to a benzene ring. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-iodo-2-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Difluoro-5-iodo-2-propoxybenzene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-iodo-2-propoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-5-iodo-2-propoxybenzene stands out due to the combination of fluorine, iodine, and propoxy groups, which confer unique reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1,3-difluoro-5-iodo-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBDCZOBZOKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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